molecular formula C9H11BrO3 B8741478 3-Bromo-2,5-dimethoxybenzyl Alcohol CAS No. 196302-51-9

3-Bromo-2,5-dimethoxybenzyl Alcohol

Cat. No. B8741478
M. Wt: 247.09 g/mol
InChI Key: JTYYNNSRXWOIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05807897

Procedure details

A solution of 8.27 gm (33.75 mmol) of 3-bromo-2,5-dimethoxy benzaldehyde* in 40 ml THF and 20 ml water was cooled to 10° C. and treated portionwise with 3.83 gm (101.2 mmol) NaBH4. Stirring was maintained at ambient temperature until tlc analysis (silica gel; 1:4 ethyl acetate:hexane) indicated the absence of starting aldehyde. After 30 minutes the solvent was removed in vacuo and the residue was portioned between ethyl acetate and water. After washing with brine and drying (Na2SO4), the ethyl acetate extract was concentrated in vacuo to yield 8.34 gm (99%) of a white solid, mp 59°-60° C.; tlc (cited), Rf 0.12.
Quantity
8.27 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:12][CH3:13])=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH:5]=[O:6].O.[BH4-].[Na+].C(OCC)(=O)C>C1COCC1.CCCCCC>[Br:1][C:2]1[C:3]([O:12][CH3:13])=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH2:5][OH:6] |f:2.3|

Inputs

Step One
Name
Quantity
8.27 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=C(C1)OC)OC
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.83 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes the solvent was removed in vacuo
Duration
30 min
WASH
Type
WASH
Details
After washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (Na2SO4)
EXTRACTION
Type
EXTRACTION
Details
the ethyl acetate extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(CO)C=C(C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.34 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.